CCT241736
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBLKUZXRMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402709-93-6 | |
| Record name | CCT-241736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EP-0042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Cct241736 Activity
Kinase Selectivity and Potency Profiling of CCT241736
This compound demonstrates high selectivity for both FLT3 and Aurora kinases. ashpublications.org In a broad kinase screen of 386 non-mutant kinases, it was found that at a concentration of 1 µM, only a small fraction were inhibited by more than 90%, underscoring its specific activity profile. aacrjournals.orgashpublications.org This dual selectivity is a key feature of its therapeutic potential, aiming to enhance efficacy and overcome resistance mechanisms seen with more selective inhibitors. ashpublications.org
This compound potently inhibits both wild-type and various mutated forms of the FLT3 receptor, a key target in certain types of AML. ashpublications.orgresearchgate.net
In biochemical assays, this compound shows strong inhibitory activity against wild-type (WT) FLT3. The reported dissociation constant (Kd) is approximately 6.2 nM, indicating a high binding affinity. medchemexpress.combertin-bioreagent.comcaymanchem.com The IC50 value, which measures the concentration needed to inhibit 50% of the enzyme's activity, has been reported as 0.035 µM in biochemical studies. aacrjournals.orgashpublications.org
The FLT3 internal tandem duplication (ITD) mutation is a common driver of AML and a primary target for this compound. nih.govresearchgate.net The compound effectively inhibits FLT3-ITD, with a reported Kd of 38 nM. medchemexpress.combertin-bioreagent.comcaymanchem.com This potent inhibition is maintained in cellular models, where this compound demonstrates antiproliferative activity in human FLT3-ITD positive AML cell lines like MOLM-13 and MV-4-11. aacrjournals.orgacs.org
A significant advantage of this compound is its ability to inhibit various point mutations within the FLT3 tyrosine kinase domain (TKD), which are known to confer resistance to other FLT3 inhibitors. ashpublications.orgresearchgate.net Research has shown that this compound is effective against a range of these mutants. aacrjournals.orgashpublications.org
For the highly prevalent D835Y mutation, this compound exhibits a strong binding affinity with a Kd of 14 nM. medchemexpress.combertin-bioreagent.comcaymanchem.com It also demonstrates inhibitory activity against other clinically relevant TKD mutations, including D835H, K663Q, and N841I. aacrjournals.orgashpublications.orgresearchgate.net This broad activity profile suggests that this compound can overcome resistance mechanisms that limit the effectiveness of other FLT3-targeted therapies. ashpublications.org
Table 1: Biochemical Inhibition of FLT3 Variants by this compound
| Kinase Target | Assay Type | Value (nM) |
| FLT3 (Wild-Type) | Kd | 6.2 |
| FLT3 (Wild-Type) | IC50 | 35 |
| FLT3-ITD | Kd | 38 |
| FLT3-D835Y | Kd | 14 |
Note: IC50 values have been converted to nM for consistency. Kd represents the dissociation constant, and IC50 represents the half-maximal inhibitory concentration.
In addition to its effects on FLT3, this compound is also a potent inhibitor of Aurora kinases, which are essential for the regulation of mitosis. aacrjournals.org
This compound demonstrates potent inhibition of Aurora A kinase. Biochemical assays report a Kd of 7.5 nM and an IC50 of 15 nM and 38 nM in different studies. aacrjournals.orgashpublications.orgmedchemexpress.comacs.org This inhibition is confirmed in cellular assays, where this compound inhibits the autophosphorylation of Aurora A, a key marker of its activity. acs.org The dual inhibition of both Aurora A and FLT3 is a defining characteristic of this compound's mechanism of action. ashpublications.org
Table 2: Biochemical Inhibition of Aurora A by this compound
| Kinase Target | Assay Type | Value (nM) |
| Aurora A | Kd | 7.5 |
| Aurora A | IC50 | 15 |
| Aurora A | IC50 | 38 |
Note: Kd represents the dissociation constant, and IC50 represents the half-maximal inhibitory concentration. Multiple IC50 values are reported from different studies.
Aurora Kinase Inhibition Profiles
Aurora B Kinase
This compound demonstrates potent inhibitory activity against Aurora B kinase. medchemexpress.comarctomsci.comglpbio.cn Biochemical assays have determined its dissociation constant (Kd) for Aurora B to be 48 nM. medchemexpress.comarctomsci.comglpbio.cn This inhibition is functionally significant, as evidenced by the compound's ability to block the phosphorylation of Histone H3 at serine 10 (S10), a known biomarker for Aurora B activity, with an IC50 of 0.148 μM in cellular assays. medchemexpress.comarctomsci.comchemsrc.com The inhibition of Aurora B is a key component of the dual-action mechanism of this compound. aacrjournals.org
Broad Kinome Selectivity Assessment of this compound
The selectivity of this compound has been assessed across a wide panel of kinases. In a screening of 386 non-mutant kinases, this compound inhibited the activity of 22 kinases by more than 90% when tested at a concentration of 1 µM. bertin-bioreagent.comcaymanchem.com This indicates a high degree of selectivity for its primary targets, FLT3 and Aurora kinases, with minimal off-target activities. ashpublications.orgaacrjournals.org This selectivity is a crucial attribute, suggesting a more targeted therapeutic action.
Cellular Pathway Modulation by this compound
The dual inhibitory action of this compound on FLT3 and Aurora kinases leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.
Inhibition of FLT3 Downstream Signaling Pathways
This compound effectively inhibits signaling pathways downstream of FLT3. ashpublications.orgresearchgate.net Constitutive activation of FLT3, often due to mutations like internal tandem duplications (ITD), drives the activation of several pro-survival pathways. sci-hub.semdpi.com These include the STAT5 phosphorylation, Ras/Raf/MEK/ERK, and PI3K/AKT/mTOR pathways. ashpublications.orgmdpi.com
STAT5 phosphorylation: this compound has been shown to decrease the phosphorylation of STAT5 in a dose-dependent manner in both in vitro and in vivo models. ashpublications.orgacs.org This inhibition of STAT5 phosphorylation is a direct consequence of FLT3 inhibition and contributes to the compound's anti-leukemic activity. ashpublications.orgsci-hub.se
Ras/Raf/MEK/ERK: The Ras/Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade activated by FLT3. ashpublications.orgwikipedia.org this compound has been shown to inhibit the phosphorylation of p44/42 MAPK (Erk1/2), indicating a disruption of this pathway. researchgate.netnih.gov
Inhibition of Aurora Kinase Downstream Signaling Pathways
This compound's inhibition of Aurora kinases, particularly Aurora A and Aurora B, disrupts critical mitotic processes. ashpublications.orgnih.gov This is evidenced by the inhibition of downstream markers.
Aurora A and Aurora B: The compound inhibits the autophosphorylation of Aurora A at Threonine 288 (T288) with an IC50 of 0.030 μM. medchemexpress.comarctomsci.comchemsrc.com It also demonstrates clear inhibition of Aurora B activity. ashpublications.orgnih.gov
Histone H3 phosphorylation: A key downstream effect of Aurora B inhibition is the reduction of Histone H3 phosphorylation at Serine 10 (S10). ashpublications.orgnih.gov this compound effectively inhibits this phosphorylation, confirming its engagement with the Aurora B pathway in cellular contexts. medchemexpress.comarctomsci.comchemsrc.com
Induction of Apoptotic Cell Death by this compound
The simultaneous inhibition of FLT3 and Aurora kinase pathways by this compound leads to the induction of apoptosis, or programmed cell death, in malignant cells. ashpublications.orgnih.gov This is confirmed by the observation of key apoptotic markers.
PARP cleavage: Treatment with this compound results in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. ashpublications.orgnih.gov This cleavage is observed in a concentration-dependent manner in cell lines such as MOLM-13. ashpublications.org
Survivin downregulation: this compound also causes a dose-dependent downregulation of Survivin, an anti-apoptotic protein. ashpublications.orgnih.gov The loss of Survivin expression further confirms the induction of apoptosis as the mechanism for cell death. ashpublications.org
Effects of this compound on Cell Proliferation and Viability in Malignant Cell Lines
This compound exhibits potent anti-proliferative activity against a range of human tumor cell lines. medchemexpress.comarctomsci.comchemsrc.com Its efficacy has been demonstrated in both FLT3-mutated and wild-type cell lines.
The compound potently inhibits the viability of FLT3-ITD positive acute myeloid leukemia (AML) cell lines such as MOLM-13 and MV4-11. nih.govresearchgate.net Notably, this compound is also effective against cell lines that have developed resistance to selective FLT3 inhibitors. ashpublications.orgnih.gov For instance, it retains activity in MOLM-13 cells that have acquired a secondary D835Y mutation, a common mechanism of resistance. nih.gov
Below is a table summarizing the anti-proliferative activity of this compound in various malignant cell lines.
| Cell Line | Cancer Type | FLT3 Status | GI50 (μM) |
| MOLM-13 | Acute Myeloid Leukemia | ITD Positive | 0.104 medchemexpress.comarctomsci.comchemsrc.com |
| MV4-11 | Acute Myeloid Leukemia | ITD Positive | 0.291 medchemexpress.comarctomsci.comchemsrc.com |
| KG-1a | Acute Myeloid Leukemia | Wild-Type | 1 nih.gov |
| HCT116 | Colon Carcinoma | Not specified | 0.300 medchemexpress.comarctomsci.comchemsrc.com |
| SW620 | Colon Carcinoma | Not specified | 0.283 medchemexpress.com |
GI50 represents the concentration of the compound that causes 50% inhibition of cell growth.
Preclinical Efficacy Studies of Cct241736
In Vitro Efficacy Assessments
CCT241736 has been tested for its ability to inhibit the growth and induce cell death in a range of human cancer cell lines and primary patient samples.
Human AML Cell Lines (e.g., MOLM-13, MV4-11)
This compound exhibits potent antiproliferative activity against human AML cell lines that are positive for FLT3-ITD, such as MOLM-13 and MV4-11. nih.govmedkoo.com In 72-hour proliferation assays, this compound inhibited the viability of MOLM-13 cells with a growth inhibition (GI50) of 0.1 μM and MV4-11 cells with a GI50 of 0.29 μM. nih.gov this compound also demonstrated activity against MOLM-13 cells that had acquired resistance to the selective FLT3 inhibitor MLN518, a cell line known as MOLM-13-RES, which harbors both FLT3-ITD and a FLT3-TKD (D835Y) mutation. researchgate.netaacrjournals.orgashpublications.org This suggests that the dual inhibition mechanism of this compound can overcome resistance mediated by secondary FLT3 mutations. ashpublications.orgnih.govresearchgate.net
| Cell Line | FLT3 Status | This compound GI50 (μM) | Reference |
| MOLM-13 | FLT3-ITD | 0.1 | nih.gov |
| MV4-11 | FLT3-ITD | 0.29 | nih.gov |
| MOLM-13-RES | FLT3-ITD/TKD | Sensitive | researchgate.netaacrjournals.orgashpublications.org |
| KG-1a | FLT3 WT | 1 | nih.gov |
This compound induced apoptosis in MOLM-13 cells in a concentration-dependent manner, evidenced by PARP cleavage and downregulation of survivin. uq.edu.au
Other Human Tumor Cell Lines (e.g., HCT116, SW620)
Beyond AML cell lines, this compound has shown antiproliferative activity in other human tumor cell lines, consistent with its Aurora kinase inhibitory activity. It exhibited activity against HCT116 human colon carcinoma cells with a GI50 of 0.300 μM. medkoo.comacs.org Another imidazo[4,5-b]pyridine derivative, CCT137690, which is also a potent Aurora inhibitor, inhibited the growth of SW620 colon carcinoma xenografts in vivo. icr.ac.uk While the direct GI50 for this compound in SW620 cells is reported as 0.283 μM, this highlights the compound's activity in non-AML models. acs.org
| Cell Line | Tumor Type | This compound GI50 (μM) | Reference |
| HCT116 | Colon Carcinoma | 0.300 | medkoo.comacs.org |
| SW620 | Colon Carcinoma | 0.283 | acs.org |
| HeLa | Cervical Cancer | IC50 for p-Aurora A (T288): 0.030; IC50 for p-Histone H3 (S10): 0.148 | acs.org |
Primary Samples from AML Patients
The efficacy of this compound has also been confirmed in primary samples obtained from AML patients. ashpublications.orgnih.govnih.govresearchgate.net This includes samples from patients with disease that was resistant to the FLT3 inhibitor quizartinib (B1680412). ashpublications.orgnih.govnih.govresearchgate.net this compound induced apoptosis in these primary samples, independently of their FLT3 status, attributed to its dual inhibitory activity against both FLT3 and Aurora kinases. nih.gov
In Vivo Efficacy Assessments
Preclinical in vivo studies using human tumor xenograft models have further evaluated the efficacy of this compound.
Human Tumor Xenograft Models (FLT3-ITD and FLT3-ITD-TKD AML)
This compound has shown significant in vivo efficacy, inhibiting tumor growth in human tumor xenograft models carrying FLT3-ITD and FLT3-ITD-TKD mutations. ashpublications.orgnih.govnih.govicr.ac.ukresearchgate.net In athymic mice bearing MOLM-13 xenografts (FLT3-ITD positive), this compound reduced tumor growth in a dose-dependent manner compared to vehicle-treated mice. ashpublications.orgnih.govmedkoo.com A confirmatory study in a second FLT3-ITD positive AML human tumor xenograft model (MV4-11) also showed significant inhibition of tumor growth. ashpublications.orgmedkoo.com Furthermore, this compound was effective against xenograft models derived from the MOLM-13-RES cell line, which is resistant to selective FLT3 inhibitors due to the presence of both FLT3-ITD and the D835Y TKD mutation. researchgate.netaacrjournals.orgashpublications.org
| Xenograft Model | FLT3 Status | In Vivo Efficacy | Reference |
| MOLM-13 | FLT3-ITD | Inhibits tumor growth dose-dependently | ashpublications.orgnih.govmedkoo.com |
| MV4-11 | FLT3-ITD | Significantly inhibits tumor growth | ashpublications.orgmedkoo.com |
| MOLM-13-RES | FLT3-ITD/TKD | Sensitive | researchgate.netaacrjournals.orgashpublications.org |
Biomarker Modulation in Xenograft Models (e.g., Phospho-Histone H3, Phospho-STAT5)
Analysis of tumor samples from in vivo xenograft studies demonstrated that this compound modulates biomarkers consistent with the inhibition of both FLT3 and Aurora kinases. ashpublications.orgmedkoo.comuq.edu.auacs.org In MOLM-13 xenografts, this compound treatment led to a dose-dependent reduction in phospho-Aurora-A and phospho-STAT5 levels, indicating inhibition of both Aurora A and FLT3 pathways. ashpublications.orgmedkoo.com Similarly, in MV4-11 xenografts, clear inhibition of both phospho-Histone H3 (a marker for Aurora B inhibition) and phospho-STAT5 was observed, indicating dual inhibition of both pathways in the tumor. ashpublications.orgmedkoo.comuq.edu.au Reduced survivin levels were also observed, consistent with the induction of apoptosis in vivo. ashpublications.orgmedkoo.com
| Biomarker | Targeted Pathway | Modulation by this compound (In Vivo) | Reference |
| Phospho-Histone H3 | Aurora B | Reduced | ashpublications.orgmedkoo.comuq.edu.au |
| Phospho-STAT5 | FLT3 | Reduced | ashpublications.orgmedkoo.comuq.edu.au |
| Phospho-Aurora-A | Aurora A | Reduced | ashpublications.orgmedkoo.com |
| Survivin | Apoptosis | Reduced | ashpublications.orgmedkoo.com |
Mechanisms of Resistance and Overcoming Challenges in Flt3 Inhibition
Elucidation of Resistance Mechanisms to Selective FLT3 Inhibitors
Resistance to FLT3 inhibitors can be broadly categorized as primary (innate) or secondary (acquired). frontiersin.org Primary resistance is observed when the initial treatment is ineffective, while secondary resistance develops after a period of response. frontiersin.orgmdpi.com These resistance mechanisms are complex and multifactorial, involving on-target genetic alterations, activation of bypass signaling pathways, and protective cues from the tumor microenvironment. mdpi.comannualreviews.org
A predominant mechanism of acquired resistance to FLT3 inhibitors is the development of secondary point mutations within the FLT3 tyrosine kinase domain (TKD). ashpublications.orgnih.gov These mutations often emerge under the selective pressure of therapy, leading to the outgrowth of resistant leukemic clones. annualreviews.org
Type II inhibitors, such as quizartinib (B1680412) and sorafenib, bind to the inactive conformation of the FLT3 kinase. mdpi.commdpi.com Secondary mutations in the TKD, particularly at the D835 residue (e.g., D835Y), can stabilize the active conformation of the kinase, thereby preventing the binding of these inhibitors and rendering them ineffective. mdpi.comnih.gov Other reported resistance-conferring mutations in the activation loop include those at residues Y842 and the "gatekeeper" residue F691. mdpi.comnih.gov The F691L mutation, for instance, is known to confer broad resistance to many currently available FLT3 inhibitors. mdpi.comdovepress.com The emergence of these on-target mutations is a frequent event in patients who relapse after treatment with type II FLT3 inhibitors. nih.gov
In contrast, type I inhibitors, which bind to the active kinase conformation, are generally effective against TKD mutations that confer resistance to type II inhibitors. frontiersin.org However, resistance to type I inhibitors can still occur, often through the activation of downstream signaling pathways rather than new FLT3 mutations. annualreviews.org The co-occurrence of an internal tandem duplication (ITD) mutation and a TKD mutation in the same leukemic clone, known as a doubly-mutated status, presents a significant therapeutic challenge. ashpublications.orgashpublications.org
| Mutation Location | Examples | Resistant To | Mechanism |
|---|---|---|---|
| Activation Loop | D835Y, D835V, Y842C, Y842H | Type II inhibitors (e.g., Quizartinib, Sorafenib) mdpi.comnih.gov | Stabilizes the active kinase conformation, preventing inhibitor binding. mdpi.com |
| Gatekeeper Residue | F691L | Most clinically used FLT3 inhibitors. mdpi.comdovepress.com | Sterically hinders inhibitor binding to the ATP-binding pocket. mdpi.com |
| Other TKD Residues | N676K | Midostaurin. dovepress.com | Alters drug-binding site. dovepress.com |
The FLT3 ligand (FL) is a crucial cytokine for normal hematopoiesis and is also expressed by leukemic cells. frontiersin.org Elevated plasma levels of FL have been observed in AML patients, particularly following chemotherapy, and are correlated with decreased efficacy of FLT3 inhibitors. frontiersin.orgnih.gov This phenomenon, known as extrinsic or ligand-mediated resistance, poses a significant challenge. liverpool.ac.uk
Most FLT3-mutated AML cells also express the wild-type (WT) FLT3 receptor. mdpi.comnih.gov While FLT3 inhibitors are potent against the mutated, constitutively active receptor, the WT receptor is less sensitive to these drugs but remains responsive to FL. mdpi.comnih.gov High concentrations of FL in the bone marrow microenvironment can activate signaling through the WT FLT3 receptor, promoting downstream pathways like the MAPK pathway. mdpi.comnih.gov This provides a survival signal to the leukemic blasts, effectively bypassing the inhibition of the mutated FLT3 and mitigating the cytotoxic effects of the inhibitors. nih.govoncotarget.com In vitro studies have demonstrated that exogenous FL can reduce the efficacy of various FLT3 inhibitors, including quizartinib, sorafenib, and midostaurin. nih.gov
The survival of cancer cells is regulated by a delicate balance between pro-apoptotic and anti-apoptotic proteins. nih.gov Upregulation of anti-apoptotic proteins is a key mechanism of drug resistance in AML. mdpi.com FLT3-ITD signaling promotes the expression of several anti-apoptotic proteins, including Mcl-1, Bcl-xL, and Survivin. frontiersin.orgnih.gov
While FLT3 inhibitors can induce apoptosis, some leukemic cells escape this fate by upregulating these survival proteins. mdpi.com For instance, the overexpression of B-cell lymphoma 2 (BCL2) family proteins can confer resistance to FLT3 inhibitors. mdpi.com Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is also implicated in resistance. ashpublications.org Cells made resistant to the FLT3 inhibitor MLN518 were found to over-express Survivin. ashpublications.orgresearchgate.net Similarly, the serine/threonine kinase Pim-1, which is upregulated downstream of FLT3-ITD, can mediate resistance by activating the anti-apoptotic protein MCL-1. aacrjournals.orgnih.gov This upregulation of pro-survival machinery creates a state of addiction to these pathways, allowing the cancer cells to persist despite effective FLT3 inhibition. nih.gov
The bone marrow microenvironment provides a protective niche for leukemic cells, fostering drug resistance through a variety of mechanisms. frontiersin.orgnih.gov Stromal cells within the microenvironment secrete cytokines and growth factors, such as fibroblast growth factor 2 (FGF2) and CXCL12, which can activate alternative survival pathways in AML cells, thereby shielding them from FLT3 inhibitors. frontiersin.organnualreviews.org The activation of the AXL receptor tyrosine kinase, a parallel signaling pathway, has also been identified as a bypass mechanism that dampens the response to FLT3 inhibitors within the bone marrow. frontiersin.orgfrontiersin.org
Furthermore, bone marrow stromal cells can contribute to resistance by metabolizing FLT3 inhibitors. researchgate.net The expression of enzymes like CYP3A4 in stromal cells can lead to the local degradation of drugs such as sorafenib, quizartinib, and gilteritinib, reducing their effective concentration and limiting their efficacy. mdpi.comresearchgate.net In addition to environmental protection, intrinsic cellular mechanisms like the high expression of P-glycoprotein efflux pumps can actively transport FLT3 inhibitors out of the cancer cells, reducing intracellular drug levels and diminishing their apoptotic effect. mdpi.com
Upregulation of Anti-Apoptotic Proteins (e.g., Survivin)
CCT241736's Capacity to Circumvent FLT3 Inhibitor Resistance
This compound is a novel, orally bioavailable dual inhibitor of FLT3 and Aurora kinases. ashpublications.orgashpublications.org This dual-targeting mechanism of action provides a rational strategy to overcome several of the key resistance mechanisms that limit the efficacy of more selective FLT3 inhibitors. nih.gov
One of the most significant advantages of this compound is its potent activity against AML cells harboring secondary FLT3-TKD mutations, which are a major cause of resistance to selective FLT3 inhibitors. ashpublications.orgashpublications.org In vitro studies have demonstrated that this compound retains its efficacy in cell lines with both FLT3-ITD and FLT3-TKD mutations (e.g., D835Y). ashpublications.orgashpublications.org
For example, a MOLM-13 cell line made resistant to the selective FLT3 inhibitor MLN518 (MOLM-13-RES), which acquired a secondary D835Y mutation, showed significant resistance to MLN518. ashpublications.org In contrast, this compound potently inhibited the growth of both the parental MOLM-13 and the resistant MOLM-13-RES cells. ashpublications.org This demonstrates the ability of this compound to overcome resistance mediated by on-target secondary mutations. researchgate.net Studies using BaF3 cells engineered to express various FLT3 mutations further confirmed that while selective inhibitors like AC220 (quizartinib) showed high relative resistance in cells with TKD mutations, this compound maintained its activity. ashpublications.org The efficacy of this compound has also been demonstrated in vivo in human tumor xenograft models of both FLT3-ITD and FLT3-ITD-TKD doubly-mutated AML. ashpublications.orgnih.gov
| Cell Line | FLT3 Status | This compound | MLN518 | AC220 (Quizartinib) |
|---|---|---|---|---|
| MOLM-13 | FLT3-ITD/WT ashpublications.orgliverpool.ac.uk | 0.1 ashpublications.orgashpublications.org | 0.03 ashpublications.org | - |
| MOLM-13-RES | FLT3-ITD/D835Y ashpublications.orgashpublications.org | 0.18 ashpublications.org | 3.57 ashpublications.org | - |
| MV-4-11 | FLT3-ITD/ITD ashpublications.orgliverpool.ac.uk | 0.27 ashpublications.org | - | - |
| BaF3 FLT3-ITD | FLT3-ITD ashpublications.org | <100 nM ashpublications.org | - | Lower absolute GI50 vs this compound ashpublications.org |
| BaF3 FLT3-TKD | FLT3-TKD ashpublications.org | <100 nM ashpublications.org | - | 29- to 237-fold relative resistance vs ITD ashpublications.org |
Furthermore, unlike selective FLT3 inhibitors, the cellular efficacy of this compound is not compromised by high levels of FLT3 ligand. ashpublications.org The dual inhibition of both FLT3 and Aurora kinases by this compound represents a promising therapeutic strategy to circumvent the primary and acquired resistance mechanisms that plague current FLT3-targeted therapies in AML. ashpublications.orgnih.gov
Activity in the Presence of High FLT3 Ligand Levels
Elevated levels of the FMS-like tyrosine kinase 3 (FLT3) ligand (FL) are a significant mechanism of resistance to selective FLT3 inhibitors. ashpublications.orgresearchgate.net The concentration of FL is typically low in the bone marrow of acute myeloid leukemia (AML) patients before treatment but increases significantly during the aplastic phase following cytotoxic chemotherapy. mdpi.com This surge in FL can activate wild-type (WT) FLT3 receptors, which are often co-expressed with mutated FLT3, leading to the reactivation of downstream signaling pathways like RAS/MEK/ERK and promoting the survival and proliferation of leukemic cells, thereby undermining the efficacy of FLT3 inhibitors. mdpi.com
Research demonstrates that the dual FLT3-Aurora kinase inhibitor this compound maintains its efficacy even in the presence of high FL concentrations, a notable advantage over several selective FLT3 inhibitors. ashpublications.orgresearchgate.net In an in vitro study assessing the efficacy of various inhibitors in MOLM-13 cells exposed to 10 ng/mL of FL, this compound showed no resistance. ashpublications.org In contrast, the activity of the selective FLT3 inhibitors MLN518 and AC220 was significantly compromised by high FL levels. ashpublications.orgsci-hub.se This resilience is attributed to this compound's unique ability to dually inhibit both FLT3 and Aurora kinases. ashpublications.org By targeting Aurora kinases, which are crucial for mitosis, this compound provides an additional mechanism to induce cell death, independent of the FLT3 signaling pathway that is subject to ligand-mediated resistance. ashpublications.orgnih.gov
Comparative Analysis of this compound Efficacy Versus Selective FLT3 Inhibitors (e.g., Quizartinib, Sorafenib, MLN518, AC220)
This compound has demonstrated significant efficacy, particularly in contexts where selective FLT3 inhibitors like quizartinib (also known as AC220), sorafenib, and MLN518 (tandutinib) are less effective. nih.govresearchgate.netmdpi.com A primary challenge with selective FLT3 inhibitors is the development of acquired resistance through secondary mutations in the FLT3 tyrosine kinase domain (TKD). ashpublications.orgnih.gov
Studies have shown that AML cells with secondary FLT3-TKD mutations exhibit high in vitro resistance to quizartinib and sorafenib, but not to this compound. ashpublications.orgnih.govresearchgate.netwilddata.cn For instance, while the potent selective FLT3 inhibitor AC220 (quizartinib) can show lower absolute GI₅₀ values, its efficacy is dramatically reduced in BaF3 cells expressing FLT3-TKD mutations, with a 29- to 237-fold relative resistance compared to cells with only the FLT3-ITD mutation. nih.gov this compound, however, maintained growth inhibition at concentrations below 100 nM across all studied FLT3 mutation-expressing cell lines. ashpublications.org
The compound's dual inhibitory action against both FLT3 and Aurora kinases is key to its ability to overcome this resistance. nih.govnih.gov This was clearly demonstrated in a cell line model of acquired resistance, MOLM-13-RES, which harbors both FLT3-ITD and the D835Y TKD mutation. These cells, developed through prolonged exposure to MLN518, showed significant resistance to MLN518 but remained sensitive to this compound. ashpublications.orgresearchgate.netnih.gov
Below are tables comparing the in vitro activity of this compound with selective FLT3 inhibitors.
Table 1: Comparative Growth Inhibition (GI₅₀, µM) in Parental vs. Resistant AML Cell Lines
| Compound | Cell Line | GI₅₀ (µM) | Fold Resistance |
|---|---|---|---|
| This compound | MOLM-13 (FLT3-ITD) | 0.1 | 1.8x |
| MOLM-13-RES (FLT3-ITD/D835Y) | 0.18 | ||
| MLN518 | MOLM-13 (FLT3-ITD) | 0.03 | ~100x-119x |
| MOLM-13-RES (FLT3-ITD/D835Y) | 3.57 |
Data sourced from multiple studies. ashpublications.orgnih.gov
Table 2: Comparative Biochemical Activity (Kd, µM) Against FLT3 Variants| Compound | FLT3-WT | FLT3-ITD | FLT3-D835Y |
|---|---|---|---|
| This compound | 0.006 | 0.038 | 0.014 |
| MLN518 | 0.003 | 0.009 | 1.8 |
Data sourced from Blood Advances (2020). ashpublications.orgnih.gov
As the data illustrates, MLN518 loses considerable potency against the FLT3-D835Y mutation, a common resistance pathway. ashpublications.orgnih.gov In contrast, this compound retains potent activity against this and other TKD mutations. ashpublications.orgresearchgate.net While MLN518 was only active in the parental MOLM-13 cell line, this compound inhibited signaling and induced apoptosis in both the parental and the resistant cell lines. nih.gov This preclinical evidence suggests that the dual-target strategy of this compound is a promising approach to circumvent key resistance mechanisms that limit the long-term effectiveness of current selective FLT3 inhibitors in AML therapy. nih.gov
Pharmacological Research and Translational Aspects of Cct241736
Preclinical Pharmacokinetic Characterization
The preclinical evaluation of CCT241736 involved comprehensive in vitro studies using hepatocytes and liver microsomes from humans and four preclinical species: mouse, rat, dog, and minipig. researchgate.netnih.govnus.edu.sg These studies were designed to determine the intrinsic clearance, identify metabolites, and elucidate the enzymes responsible for its metabolism. nih.govnus.edu.sg
Intrinsic clearance (CLint) studies revealed significant differences across the species tested. researchgate.net In vitro assays using both liver microsomes and hepatocytes showed that this compound has a low clearance rate in humans, rats, dogs, and minipigs. researchgate.netnih.govnus.edu.sgacs.org In contrast, the clearance in mice was found to be considerably higher. researchgate.netnih.govnus.edu.sgacs.org Specifically, early studies indicated that after a 30-minute incubation with human and mouse microsomes, 10% and 34% of the compound were metabolized, respectively, highlighting its high stability in human microsomes. acs.org
Table 1: In Vitro Intrinsic Clearance (CLint) of this compound in Liver Microsomes and Hepatocytes Across Species
| Species | Intrinsic Clearance (CLint) Level |
| Human | Low researchgate.netnih.govnais.net.cn |
| Mouse | Considerably High researchgate.netnih.govnais.net.cn |
| Rat | Low researchgate.netnih.govnais.net.cn |
| Dog | Low researchgate.netnih.govnais.net.cn |
| Minipig | Low researchgate.netnih.govnais.net.cn |
Metabolite profiling in human in vitro systems led to the identification of seven metabolites of this compound. researchgate.neticr.ac.uk The primary biotransformation pathways proposed for this compound in humans involve several oxidative reactions. researchgate.netresearchgate.net
The predominant metabolic pathways include:
N-dealkylation: This process occurs at the piperazine (B1678402) ring.
Hydroxylation: This occurs on the chlorophenyl ring.
Oxidation: This leads to the formation of a piperazine N-oxide. researchgate.net
Further, secondary or minor metabolic pathways have been postulated based on the structures of the identified metabolites. researchgate.netresearchgate.net These include additional oxidative reactions that lead to the formation of more complex metabolites. researchgate.netresearchgate.net
Reaction phenotyping studies utilizing recombinant human cytochrome P450 enzymes were conducted to identify the specific isoforms responsible for the metabolism of this compound. researchgate.netnih.gov The results clearly indicated that CYP3A4 and CYP3A5 are the major enzymes involved in its biotransformation in humans. researchgate.netnih.govicr.ac.uknus.edu.sgacs.org These two enzymes were found to be exclusively responsible for the formation of five of the seven identified human metabolites. researchgate.netnih.govicr.ac.ukicr.ac.uk
The investigation of this compound's metabolic stability was performed through in vitro assays with liver microsomes, which are subcellular fractions containing many of the enzymes responsible for drug metabolism. evotec.comsrce.hr These studies involved incubating the compound with liver microsomes from humans and various preclinical species (mouse, rat, dog, minipig) along with necessary co-factors like NADPH. researchgate.netsrce.hracibadem.edu.tr The findings from these microsomal stability assays were consistent with hepatocyte assays, demonstrating low intrinsic clearance in human, rat, dog, and minipig microsomes, and significantly higher clearance in mouse microsomes. researchgate.netnus.edu.sg This high-throughput screening method is crucial in early drug discovery to predict in vivo hepatic clearance. srce.hr
Identification of Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms CYP3A4, CYP3A5)
Toxicity and Safety Considerations in Preclinical Drug Development
The selection of appropriate animal species for nonclinical toxicology studies is a critical step in drug development, guided by regulatory bodies like the ICH. bioivt.com This choice is heavily influenced by similarities in metabolism between the test species and humans to ensure the relevance of the toxicology findings for human safety assessment. bioivt.com
A comparative analysis of the metabolic profiles of this compound across different species was undertaken to select the most relevant models for toxicology testing. researchgate.net The study compared the metabolites formed in mouse, rat, dog, and minipig with those produced in human in vitro systems. researchgate.net
The key findings for species selection were:
Dog: The metabolic profile in dogs showed the greatest disparity when compared to humans, making it a less suitable species for safety testing of this compound. researchgate.netnih.govicr.ac.uknus.edu.sg
Rodents: Based on the metabolic profiles, both the mouse and the rat were considered to be suitable rodent species for conducting toxicology studies. researchgate.netnih.govicr.ac.ukacs.org
Table 2: Suitability of Preclinical Species for this compound Toxicology Studies Based on Metabolic Profile
| Species | Metabolic Similarity to Human | Recommended for Toxicology Studies? |
| Minipig | Highest researchgate.netnih.gov | Yes, as the non-rodent species researchgate.netnih.gov |
| Mouse | Suitable researchgate.netnih.gov | Yes, as a rodent species researchgate.netnih.gov |
| Rat | Suitable researchgate.netnih.gov | Yes, as a rodent species researchgate.netnih.gov |
| Dog | Lowest researchgate.netnih.gov | No, due to significant disparity researchgate.netnih.gov |
Assessment of Off-Target Kinase Activities
This compound is recognized as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov Research indicates that it possesses few off-target kinase activities across the human kinome, highlighting its selectivity. nih.govashpublications.org Screening of 386 kinases at a 1 μM concentration of this compound showed that only a small fraction were inhibited by more than 90%. researchgate.net This selectivity is a key characteristic, suggesting a focused mechanism of action. ashpublications.org The compound was specifically developed to be a selective and potent dual inhibitor of FLT3 and Aurora kinases. nih.gov
Cardiac Safety Assessment (hERG blockade)
A critical aspect of preclinical drug development is the assessment of potential cardiotoxicity, often evaluated by the compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. news-medical.netnumberanalytics.com Blockade of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for life-threatening cardiac arrhythmias. numberanalytics.comremedypublications.com In the case of this compound, studies have shown that it does not inhibit the hERG channel, with an IC50 value greater than 10 μM. ashpublications.org This suggests a low risk for hERG-related cardiotoxicity. ashpublications.orgbiorxiv.org The compound was specifically optimized to reduce hERG activity. researchgate.net
Biomarker Development and Validation for this compound Response
The phosphorylation of Histone H3 at serine 10 (p-HH3) is a well-established biomarker for the activity of Aurora B kinase, a key regulator of mitosis. nottingham.ac.ukfrontiersin.org Inhibition of Aurora B by this compound leads to a reduction in the levels of p-HH3. ashpublications.org Cellular assays have demonstrated that this compound inhibits the phosphorylation of histone H3 at S10 with an IC50 of 0.148 μM, which is consistent with its potent activity against Aurora-B. medchemexpress.com In vivo studies using human tumor xenograft models have confirmed that treatment with this compound results in clear inhibition of HH3 phosphorylation, indicating successful target engagement of Aurora kinase in the tumor tissue. nih.gov
The FLT3 signaling pathway plays a crucial role in the proliferation and survival of certain leukemia cells, and its activation leads to the phosphorylation of downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5). liverpool.ac.uk Therefore, the level of phosphorylated STAT5 (p-STAT5) serves as a biomarker for FLT3 pathway activity. ashpublications.orgresearchgate.net Treatment with this compound has been shown to inhibit the phosphorylation of STAT5 in a dose-dependent manner in both in vitro and in vivo models. nih.gov This reduction in p-STAT5 levels confirms the inhibitory effect of this compound on the FLT3 signaling pathway. nih.govsci-hub.se
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is often overexpressed in cancer cells, where it contributes to resistance to apoptosis and promotes cell survival. waocp.comindonesianjournalofcancer.or.id Downregulation of survivin is an indicator of the induction of apoptosis. researchgate.net In acute myeloid leukemia (AML) cells treated with this compound, a concentration-dependent downregulation of survivin has been observed. nih.gov At a concentration of 0.5 μM, a complete loss of survivin expression was noted, confirming that the cell death induced by this compound is a result of apoptosis. nih.gov The reduction in survivin levels occurs in a dose-dependent manner, further linking the compound's activity to the induction of apoptotic pathways. nih.gov
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Chemical Classification of CCT241736 (Imidazo[4,5-b]pyridine Derivatives)
This compound is chemically classified as an imidazo[4,5-b]pyridine derivative. medkoo.comcaymanchem.com Its IUPAC name is 6-chloro-7-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine. medkoo.com The core structure features an imidazo[4,5-b]pyridine ring system substituted at various positions. medkoo.comcaymanchem.com This chemical scaffold is known to be present in various kinase inhibitors. researchgate.net
Lead Optimization Strategies and Analog Development for Dual Kinase Inhibition
The development of this compound involved lead optimization strategies aimed at achieving dual inhibition of FLT3 and Aurora kinases. This compound is described as a more advanced analog of CCT137690, another dual Aurora/FLT3 inhibitor. mdpi.comencyclopedia.pub The medicinal chemistry program that led to CCT137690 started from an in-house Aurora inhibitor series. mdpi.comencyclopedia.pub Optimization efforts focused on improving selectivity and pharmacokinetic profiles. mdpi.comencyclopedia.pub Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry programs, allowing for the synthesis and evaluation of diverse analogs to understand how structural changes impact biological activity. acs.org This iterative process of design, synthesis, and testing is crucial for identifying compounds with improved potency, selectivity, and drug-like properties.
Molecular Modifications and Their Impact on Kinase Inhibitory Profiles and Selectivity
Molecular modifications to the imidazo[4,5-b]pyridine core and its substituents have a significant impact on the kinase inhibitory profiles and selectivity of these compounds. While specific detailed SAR data for this compound itself regarding individual modifications and their precise impact on kinase profiles were not extensively detailed in the search results beyond its classification and activity, the general principle of SAR in this chemical class and for dual kinase inhibitors is well-established. Studies on related imidazopyridine-based kinase inhibitors and other dual FLT3/Aurora inhibitors highlight the importance of substituents at different positions for modulating potency and selectivity towards specific kinases. researchgate.netacs.org For instance, optimization of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors led to the identification of this compound (referred to as compound 27e in one study), which demonstrated potent inhibition of both Aurora kinases and FLT3. acs.orgacs.org The introduction of a p-chlorophenyl substituent was found to be beneficial for inhibiting tumor cell growth and Aurora-A. acs.org Achieving a favorable selectivity profile is crucial to minimize off-target effects. acs.org
Rational Drug Design Approaches for Simultaneous FLT3 and Aurora Kinase Targeting
Rational drug design approaches were employed to target both FLT3 and Aurora kinases simultaneously with compounds like this compound. The rationale for developing dual FLT3-Aurora kinase inhibitors stems from the identification of Aurora kinase inhibitors as promising agents for treating FLT3-ITD-associated AML, and the potential for overcoming resistance to selective FLT3 inhibitors. mdpi.comencyclopedia.pubashpublications.org Resistance to selective FLT3 inhibitors can arise from secondary FLT3 tyrosine kinase domain (FLT3-TKD) mutations. ashpublications.orgresearchgate.net Dual inhibition of FLT3 and Aurora kinases has been hypothesized and demonstrated as a promising approach to overcome such resistance and improve therapeutic outcomes in AML. researchgate.netashpublications.orgresearchgate.neticr.ac.uk Rational design involves understanding the structural features of the target kinases (FLT3 and Aurora kinases) and designing molecules that can bind to and inhibit both. This often involves leveraging existing knowledge of kinase inhibitor scaffolds and modifying them to achieve the desired dual specificity. The development of this compound from an existing Aurora inhibitor series to gain FLT3 inhibitory activity exemplifies this approach. mdpi.comencyclopedia.pub
Kinase Inhibitory Data for this compound
Based on the search results, the following kinase inhibitory data for this compound has been reported:
| Kinase Target | Kd (nM) | IC50 (nM) |
| Aurora-A | 7.5 | 38 |
| Aurora-B | - | 48 |
| FLT3 | 6.2 | - |
| FLT3-ITD | 38 | - |
| FLT3(D835Y) | 14 | - |
Note: Kd values represent dissociation constant, and IC50 values represent half-maximal inhibitory concentration. medkoo.combioscience.co.ukmedchemexpress.com
This compound has also shown antiproliferative activity in various human tumor cell lines, including FLT3-ITD positive AML cell lines. acs.orgmedchemexpress.com
Antiproliferative Activity in AML Cell Lines
| Cell Line | GI50 (μM) |
| MOLM-13 | 0.104 |
| MV4-11 | 0.291 |
| HCT116 | 0.300 |
Note: GI50 represents the concentration causing 50% growth inhibition. acs.orgmedchemexpress.com
The compound has demonstrated significant in vivo efficacy in FLT3-ITD human tumor xenograft models. ashpublications.orgresearchgate.neticr.ac.uk
Future Directions and Emerging Research Avenues for Cct241736
Exploration of CCT241736 in Other Hematological Malignancies and Solid Tumors
While this compound has been primarily investigated for its activity in acute myeloid leukemia (AML), particularly in FLT3-mutated subtypes, its potential in other hematological malignancies and solid tumors is an area of ongoing exploration. Aurora kinase inhibitors, as a class, were initially developed with a focus on solid tumors, including ovarian, breast, lung, and bowel cancer. icr.ac.uk Although initial clinical trials in solid tumors showed limited efficacy for some Aurora kinase inhibitors, researchers observed more promising results in hematological cancers like leukemia. icr.ac.uk The dual inhibitory profile of this compound, targeting both FLT3 and Aurora kinases, suggests potential applicability in cancers where either or both of these kinases play a significant role in driving disease progression. The observation that Aurora kinase genes are overactive in a broad range of human tumors, including breast and ovarian cancers, gliomas, pancreatic cancers, and hematological cancers, supports the rationale for investigating this compound beyond AML. icr.ac.uk
Investigation of Synergistic Therapeutic Combinations with this compound
Investigating synergistic therapeutic combinations is a critical avenue for enhancing the efficacy of this compound and potentially overcoming resistance mechanisms. The rationale for combination therapy often lies in targeting multiple pathways essential for cancer cell survival and proliferation. Given this compound's activity against FLT3 and Aurora kinases, combinations with agents targeting complementary pathways are of interest. For instance, studies are exploring combinations of FLT3 inhibitors with other agents like venetoclax, which have shown effectiveness in FLT3-ITD-driven AML models. jcancer.org While this specific example pertains to FLT3 inhibitors in general, it highlights the broader strategy of combining FLT3-targeting agents with other therapeutics. The dual targeting by this compound might offer unique synergistic opportunities when combined with therapies that address other vulnerabilities in cancer cells, such as those involved in cell cycle regulation, apoptosis, or the tumor microenvironment. Research into novel combinations aims to identify regimens that can lead to more profound and durable anti-tumor responses.
Exploration of this compound in Pediatric Oncology
The exploration of this compound in pediatric oncology is an important area of research. FLT3-ITD mutations, a primary target of this compound, occur in a significant percentage of children with AML, conferring a poor prognosis in this age group. aacrjournals.org this compound has been identified as a preclinical development candidate for the treatment of human malignancies, specifically mentioning AML in adults and children. frontiersin.org Its ability to inhibit clinically relevant FLT3-resistant mutants, including FLT3-ITD and FLT3 [D835Y], is particularly relevant in the context of pediatric AML, where treatment resistance is a significant challenge. frontiersin.org Research in this area would focus on evaluating the efficacy and appropriate application of this compound in pediatric AML, taking into consideration the unique biological characteristics of pediatric cancers and the potential for different drug responses compared to adult populations.
Development of Advanced Preclinical Models (e.g., Patient-Derived Xenografts, Organoids) for this compound Research
The development and utilization of advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, are crucial for advancing this compound research. These models are designed to better recapitulate the heterogeneity and complexity of human tumors compared to traditional cell line models. embopress.orgmdpi.comresearchgate.net PDX models involve implanting human tumor tissue into immunodeficient mice, while organoids are 3D self-organizing cultures derived from patient tumor cells. embopress.orgresearchgate.net Both model types maintain key features of the original tumors, including genetic and phenotypic heterogeneity. embopress.org
PDX models have been used in efficacy studies for this compound, demonstrating significant inhibition of tumor growth in FLT3-ITD and FLT3-ITD-TKD human tumor xenograft models. nih.govashpublications.orgresearchgate.neticr.ac.uk Organoid models offer advantages such as being more cost-effective and allowing for higher-throughput drug screening compared to PDXs. vhio.net They can be established and expanded with high efficiency from primary patient material. embopress.org The use of these advanced models in this compound research allows for more accurate assessment of its efficacy against diverse tumor subtypes, the study of tumor-microenvironment interactions, and the identification of potential biomarkers of response or resistance in a setting that more closely mirrors the clinical situation. embopress.orgmdpi.comresearchgate.net
Research into Novel Resistance Mechanisms to this compound Treatment
Research into novel resistance mechanisms to this compound treatment is essential for developing strategies to overcome treatment failure and improve patient outcomes. While this compound has shown activity against some known resistance mechanisms to selective FLT3 inhibitors, such as secondary FLT3-TKD mutations, the emergence of new resistance pathways is a common challenge in targeted therapy. nih.govashpublications.orgresearchgate.netashpublications.org
Mechanisms of resistance to FLT3 inhibitors can be FLT3-dependent or FLT3-independent. FLT3-dependent mechanisms often involve the emergence of secondary mutations in the FLT3 gene, which can affect drug binding or stabilize active receptor conformations. dovepress.com FLT3-independent mechanisms can involve the activation of alternative signaling pathways, the influence of the tumor microenvironment, or metabolic factors affecting drug concentration. dovepress.com
Given this compound's dual targeting of FLT3 and Aurora kinases, resistance could potentially arise from alterations affecting either or both of these targets, or through bypass mechanisms that circumvent the need for these pathways. Future research will likely focus on identifying genetic or non-genetic alterations that confer resistance to this compound, utilizing preclinical models and potentially clinical samples from patients who develop resistance. Understanding these mechanisms will be crucial for designing more effective combination therapies or developing next-generation inhibitors that can overcome acquired resistance.
Q & A
Q. What are the primary molecular targets of CCT241736, and how are they experimentally validated?
this compound is a dual inhibitor of FLT3 (FMS-like tyrosine kinase 3) and Aurora kinases, validated through kinase selectivity profiling and competitive binding assays. Biochemical assays using recombinant kinases and cellular models (e.g., AML cell lines) confirm its inhibitory activity against FLT3-ITD mutants and Aurora kinases. Researchers should use dose-response curves and phospho-specific antibodies to quantify target engagement (e.g., suppression of FLT3 autophosphorylation) .
Q. Which preclinical models are most relevant for evaluating this compound’s efficacy in AML?
Primary models include FLT3-ITD-mutant AML cell lines (e.g., MV4-11, MOLM-13) and patient-derived xenografts (PDX) in murine systems. In vivo validation involves monitoring leukemia burden via bioluminescence imaging and pharmacodynamic markers (e.g., phospho-FLT3 suppression in bone marrow). Researchers must standardize dosing regimens (oral administration at 30–100 mg/kg) and control for murine metabolic variability .
Q. What pharmacokinetic properties of this compound are critical for translational research?
Key properties include oral bioavailability (>50% in mice), plasma half-life (~4–6 hours), and blood-brain barrier penetration (limited, as shown in CNS-negative AML models). Researchers should perform LC-MS/MS-based pharmacokinetic studies to measure drug exposure and correlate it with target inhibition in tissues .
Advanced Research Questions
Q. How does this compound circumvent resistance mechanisms observed with other FLT3 inhibitors?
Resistance to FLT3 inhibitors often arises from secondary kinase domain mutations (e.g., D835Y). This compound maintains efficacy against these mutants due to its unique binding mode, as shown in structural modeling and resistance induction assays. Methodologically, researchers should use saturation mutagenesis screens and longitudinal genomic analysis of relapsed samples to identify escape mechanisms .
Q. What experimental designs are optimal for assessing dual FLT3/Aurora kinase inhibition?
Employ orthogonal assays:
- FLT3 inhibition : Phospho-flow cytometry to measure p-FLT3 suppression in primary AML blasts.
- Aurora inhibition : Mitotic arrest assays (e.g., histone H3 phosphorylation) and aneuploidy quantification. Use isogenic cell lines expressing wild-type vs. mutant FLT3 to isolate kinase-specific effects. Synergy analysis (e.g., Chou-Talalay method) is critical to distinguish additive vs. synergistic dual-target effects .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Contradictions may arise due to tumor microenvironment interactions or drug metabolism differences. To resolve these:
- Perform ex vivo pharmacodynamic studies using primary cells from treated mice.
- Use matched in vitro (2D/3D cultures) and in vivo (PDX) models under identical dosing conditions.
- Apply Bayesian statistical models to integrate conflicting datasets and identify confounding variables (e.g., stromal cell contributions) .
Q. What structural biology approaches can optimize this compound’s selectivity profile?
Co-crystallization with FLT3/Aurora kinases and computational docking (e.g., Schrödinger’s Glide) can reveal off-target interactions. Researchers should perform kinome-wide profiling (e.g., KINOMEscan) and validate hits using CRISPR/Cas9 knockout models. Prioritize kinases with <10 nM IC50 shifts in mutant vs. wild-type assays .
Q. Methodological Notes
- Data Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry for experimental rigor: report purity (>95% via HPLC), batch-to-batch variability, and full synthetic protocols for analogs .
- Ethical Compliance : For in vivo studies, include IACUC-approved protocols detailing humane endpoints and sample size justification .
- Contradiction Analysis : Use triangulation with multiple data types (genomic, proteomic, phenotypic) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
